

# Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with BDM88951

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a ligand with its target protein within a cellular context.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[2] When a small molecule, such as **BDM88951**, binds to its target protein, Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), the resulting protein-ligand complex exhibits increased resistance to thermal denaturation.[3] This protocol provides a detailed methodology for performing CETSA to confirm the intracellular binding of **BDM88951** to ERAP2.

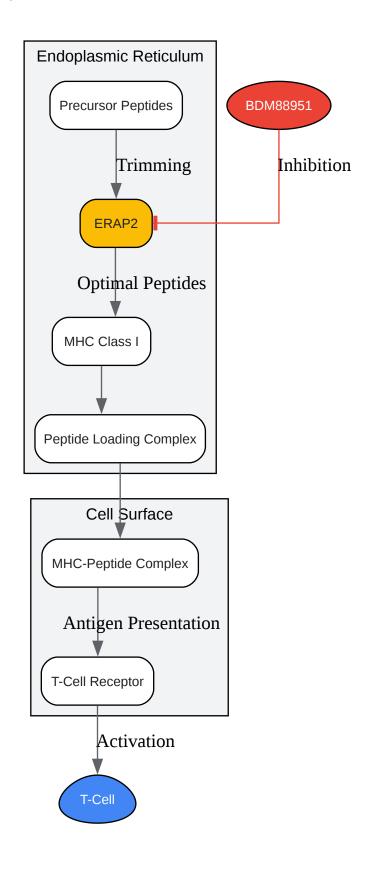
**BDM88951** is a potent and selective inhibitor of ERAP2, an enzyme implicated in antigen presentation and various diseases.[4][5] Confirming that **BDM88951** reaches and binds to ERAP2 in intact cells is a critical step in its validation as a chemical probe or therapeutic agent. [3]

# **Signaling Pathway of ERAP2**

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) plays a crucial role in the adaptive immune response by trimming antigenic peptides to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules in the endoplasmic reticulum.[5] These MHC-peptide complexes are then presented on the cell surface for recognition by T-cells. By



inhibiting ERAP2, **BDM88951** can modulate the repertoire of presented antigens, which has potential therapeutic implications in autoimmune diseases and cancer immunotherapy.[3]





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Caption: Simplified signaling pathway of ERAP2 in antigen presentation and the point of inhibition by **BDM88951**.

# **Experimental Protocols**

This section details two key CETSA experiments: determining the thermal shift (Melt Curve) and quantifying the potency of target engagement (Isothermal Dose-Response Fingerprint - ITDRF).

## Part 1: CETSA Melt Curve for ERAP2 with BDM88951

This experiment aims to determine the aggregation temperature (Tagg) of ERAP2 and the thermal shift ( $\Delta$ Tagg) induced by **BDM88951**.

Materials and Reagents:

- Cell Line: Human Embryonic Kidney (HEK) cells.
- Compound: BDM88951 (stock solution in DMSO).
- Vehicle: DMSO.
- Cell Culture Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Buffers: Phosphate-Buffered Saline (PBS), Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
- Reagents for Western Blotting: Primary antibody against ERAP2, HRP-conjugated secondary antibody, loading control antibody (e.g., α-tubulin), ECL substrate.

#### Protocol:

- Cell Culture: Culture HEK cells to 80-90% confluency.
- Compound Treatment:



- Harvest cells and resuspend in fresh culture medium to a concentration of 2 x 10<sup>6</sup> cells/mL.
- Prepare two aliquots of the cell suspension. Treat one with 30 μM BDM88951 and the other with an equivalent concentration of DMSO (vehicle control).[3]
- Incubate the cells for 1 hour at 37°C.
- Heat Challenge:
  - Aliquot 100 μL of the cell suspensions into PCR tubes for each temperature point.
  - Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 46°C to 64°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[3]
- Cell Lysis:
  - Lyse the cells by performing three consecutive freeze-thaw cycles (liquid nitrogen and 37°C water bath).
  - Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[6]
- Protein Quantification and Western Blot Analysis:
  - Carefully collect the supernatant.
  - Determine the protein concentration of the soluble fractions using a BCA assay.
  - Normalize all samples to the same protein concentration.
  - Prepare samples for SDS-PAGE, perform electrophoresis, and transfer proteins to a PVDF membrane.
  - Block the membrane and incubate with the primary anti-ERAP2 antibody.
  - Wash and incubate with the HRP-conjugated secondary antibody.
  - Detect the signal using an ECL substrate.



 $\circ$  Strip and re-probe the membrane with an antibody against a loading control (e.g.,  $\alpha$ -tubulin).

#### Data Analysis:

- Quantify the band intensities for ERAP2 and the loading control at each temperature.
- Normalize the ERAP2 band intensity to the loading control.
- Plot the normalized ERAP2 intensity against the temperature for both DMSO and BDM88951-treated samples to generate melt curves.
- Determine the melting temperature (Tagg), the temperature at which 50% of the protein has aggregated.
- The difference in Tagg between the BDM88951 and DMSO-treated samples represents the thermal shift (ΔTagg).

## Part 2: Isothermal Dose-Response Fingerprint (ITDRF)

This experiment determines the potency of **BDM88951** in stabilizing ERAP2 at a single, fixed temperature.

#### Protocol:

- Determine Optimal Temperature: From the melt curve analysis, select a temperature that
  results in significant but not complete protein aggregation in the vehicle-treated group. For
  ERAP2, 56°C has been shown to be effective.[3]
- Cell Preparation: Harvest and resuspend HEK cells as described in Part 1.
- Dose-Response Treatment: Prepare a serial dilution of **BDM88951** (e.g., from 0.1  $\mu$ M).
- Compound Incubation: Aliquot cells into PCR tubes and add the different concentrations of BDM88951 or vehicle. Incubate for 1 hour at 37°C.
- Heat Challenge: Heat all samples at the predetermined temperature (56°C) for 3 minutes.



• Lysis and Western Blotting: Proceed with cell lysis, protein quantification, and Western blotting as described in Part 1.

#### Data Analysis:

- Quantify and normalize the ERAP2 band intensities for each BDM88951 concentration.
- Plot the normalized band intensities against the logarithm of the BDM88951 concentration.
- Fit the data to a dose-response curve to determine the OC50 (Occupancy Concentration 50%), the concentration at which 50% of ERAP2 is stabilized.[3]

### **Data Presentation**

The following tables summarize the expected quantitative data from the CETSA experiments with **BDM88951**.

Table 1: Thermal Shift (ΔTagg) of ERAP2 with **BDM88951** 

Treatment	Concentration (µM)	Tagg (°C)	ΔTagg (°C)
DMSO (Vehicle)	-	TBD	-
BDM88951	30	TBD	3.52[3]

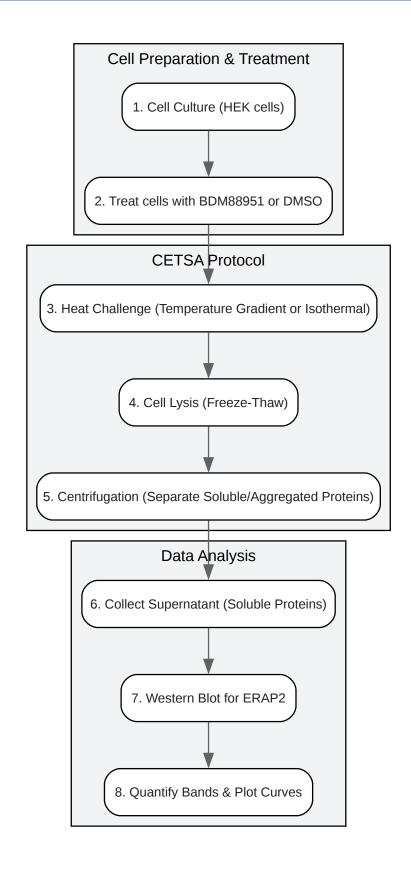
<sup>\*</sup>TBD: To be determined experimentally.

Table 2: Isothermal Dose-Response (ITDRF) Data for BDM88951

Parameter	Value
Incubation Temperature (°C)	56[3]
OC50 (μM)	23[3]

# **Mandatory Visualization**





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